Methyl behenate

Catalog No.
S570505
CAS No.
929-77-1
M.F
C23H46O2
M. Wt
354.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl behenate

CAS Number

929-77-1

Product Name

Methyl behenate

IUPAC Name

methyl docosanoate

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3

InChI Key

QSQLTHHMFHEFIY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC

Solubility

INSOL IN WATER; SOL IN ALCOHOL, ETHER

Synonyms

Behenic Acid Methyl Ester; Kemester 9022; Kemester 9027-90; Methyl Behenate; Methyl Docosanoate; Methyl n-Docosanoate; NSC 158426

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC

Pharmaceutical Research and Development

Methyl behenate serves as a pharmaceutical secondary standard and certified reference material (CRM) []. These standards are crucial for ensuring the accuracy, consistency, and identity of pharmaceutical products undergoing research and development []. By comparing test samples with the known properties of methyl behenate, researchers can verify the composition and quality of their pharmaceutical preparations with greater confidence.

Lipid and Fatty Acid Analysis

Methyl behenate plays a vital role in lipid and fatty acid analysis []. This involves characterizing the different types of fats and oils present in a sample. Methyl behenate acts as an internal standard in this process. By adding a known amount of methyl behenate to the sample, researchers can compare its peak area in a chromatographic analysis (e.g., gas chromatography) to the peaks of other fatty acids present []. This comparison allows for quantification of the various fatty acids in the sample, offering valuable insights into their composition and potential biological functions.

Cell Culture and Research

Methyl behenate finds application in cell culture research as well []. It can be incorporated into the culture medium to supplement and modify its properties, potentially influencing cell growth, differentiation, and behavior. For instance, some studies suggest that methyl behenate can enhance the adhesion of certain cell types to culture surfaces, facilitating their growth and analysis [].

Methyl behenate, also known as methyl docosanoate, is a long-chain fatty acid methyl ester with the chemical formula C23H46O2\text{C}_{23}\text{H}_{46}\text{O}_{2} and a molecular weight of approximately 354.61 g/mol. It is derived from behenic acid, a saturated fatty acid commonly found in plant cuticles and some animal fats. The structure of methyl behenate consists of a linear hydrocarbon chain with 22 carbon atoms, featuring a carboxylic acid group at one end and an esterified methyl group at the other, contributing to its hydrophobic and lipophilic properties .

Methyl behenate is generally considered safe for topical use in cosmetics. Studies by the Environmental Working Group (EWG) indicate low hazard concerns for cancer, allergies, and developmental/reproductive toxicity []. However, as with any substance, allergic reactions in some individuals cannot be entirely ruled out.

Methyl behenate is primarily synthesized through the esterification of behenic acid with methanol, typically using an acid catalyst. The balanced reaction can be represented as follows:

C21H43COOH+CH3OHC23H46O2+H2O\text{C}_{21}\text{H}_{43}\text{COOH}+\text{CH}_{3}\text{OH}\rightarrow \text{C}_{23}\text{H}_{46}\text{O}_{2}+\text{H}_{2}\text{O}

In this reaction, behenic acid reacts with methanol to form methyl behenate and water. Under high temperatures or specific conditions, methyl behenate can undergo hydrolysis, reverting to behenic acid and methanol.

Methyl behenate has shown potential biological activities, particularly in cell culture applications. It can be incorporated into culture media to enhance cell growth and adhesion, influencing cellular behavior positively. Furthermore, it serves as an internal standard in lipid and fatty acid analyses, allowing researchers to quantify various fatty acids in complex mixtures .

The synthesis of methyl behenate typically involves the following steps:

  • Esterification: Behenic acid is mixed with methanol in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions.
  • Separation: The reaction mixture is cooled, and the product is separated from unreacted materials.
  • Purification: The crude product may undergo purification techniques such as distillation or chromatography to obtain pure methyl behenate.

This method is efficient for producing high yields of methyl behenate suitable for various applications .

Methyl behenate finds diverse applications across several fields:

  • Pharmaceuticals: Used as a certified reference material for ensuring the accuracy and consistency of pharmaceutical products.
  • Lipid Analysis: Acts as an internal standard for gas chromatography in lipid analysis.
  • Cell Culture: Incorporated into culture media to modify properties that enhance cell growth and adhesion.
  • Cosmetics: Utilized in formulations due to its emollient properties .

Methyl behenate shares structural similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl palmitateC17H34O2Shorter carbon chain (16 carbons), more fluidity
Methyl stearateC18H36O2Saturated with 18 carbons, commonly used in cosmetics
Methyl arachidateC22H44O2Similar chain length but less prevalent in research
Methyl oleateC18H34O2Contains a double bond (unsaturated), more reactive

Methyl behenate's unique 22-carbon structure provides distinct physicochemical properties that make it particularly useful in specialized applications such as lipid analysis and cell culture enhancement .

Physical Description

Solid; [HSDB] White powder; [MSDSonline]

Color/Form

NEEDLES FROM ACETONE

XLogP3

11.2

Hydrogen Bond Acceptor Count

2

Exact Mass

354.349780706 g/mol

Monoisotopic Mass

354.349780706 g/mol

Boiling Point

224-225 °C @ 15 MM HG

Heavy Atom Count

25

LogP

10.2 (LogP)

Appearance

Unit:500 mgSolvent:nonePurity:99%Physical solid

Melting Point

54 °C

UNII

04KBO9R771

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 8 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000013 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

929-77-1

Wikipedia

Methyl behenate

Use Classification

Cosmetics -> Skin conditioning; Humectant

General Manufacturing Information

Docosanoic acid, methyl ester: ACTIVE

Analytic Laboratory Methods

DETERMINATION OF DOCOSENOIC ACID. OIL OR FAT IS CONVERTED TO METHYL ESTERS, WHICH ARE DETERMINED BY GAS-LIQUID CHROMATOGRAPHY... /DOCOSENOIC ACID/

Dates

Modify: 2023-08-15
1. R. Sanders et al. “Evidence for two enzymatic pathways for _x0002_-oxidation of docosanoic acid in rat liver microsomes” Journal of Lipid Research, vol. 46pp. 1001-1008, 20052. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 20063. A. Millar et al. “CUT1, an Arabidopsis Gene Required for Cuticular Wax Biosynthesis and Pollen Fertility, Encodes a Very-Long-Chain Fatty AcidCondensing Enzyme” Plant Cell, Vol. 11 pp. 825-838, 19994. P. Tvrdika et al. “Role of a New Mammalian Gene Family in the Biosynthesis of Very Long Chain Fatty Acids and Sphingolipids” Journal of CellBiology, Vol. 149(3) pp. 707, 2000

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